molecular formula C15H13F3O B1398524 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol CAS No. 872258-58-7

2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

Cat. No. B1398524
M. Wt: 266.26 g/mol
InChI Key: UAHZCJDIUCCRHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be inferred from its name. In this case, “2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol” suggests a biphenyl structure with methyl groups at the 2 and 6 positions, a trifluoromethyl group at the 4’ position, and a hydroxyl group at the 4 position .

Scientific Research Applications

Chromatographic Applications

A study by König et al. (1993) explored the use of selectively alkylated cyclodextrins in chromatography, specifically for resolving the enantiomers of 2,2′ alkylated biphenyls. The research demonstrated the gas chromatographic separation of enantiomers of certain ortho trichlorinated biphenyls, a category which includes compounds like 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol (König, W., Gehrcke, B., Runge, T., & Wolf, C., 1993).

Organic Synthesis and Reaction Studies

Yagupolskii et al. (1994) investigated the reaction of 2,6-dimethyl-3,5-dicarboxy-4-phenylpyridine with sulfur tetrafluoride in HF solution, leading to the formation of compounds related to 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol. The study highlights the synthetic pathways and potential applications in organic chemistry (Yagupolskii, L., Petko, K. I., Retchitsky, A. N., & Maletina, I., 1994).

Chemical Stability and Reactivity

Ishikawa and Yokozawa (1983) conducted research on the preparation and reactions of dimethyl (trifluoromethyl)malonate, a compound structurally related to 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol. This study provides insights into the chemical stability and reactivity of such compounds, which are crucial for their potential applications in various fields of chemistry (Ishikawa, N., & Yokozawa, T., 1983).

Polymer Chemistry

Research by Huang et al. (2007) on the synthesis of novel arylene ether polymers using trifluoromethyl-activated monomers, closely related to 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol, offers insights into the development of new materials with potential applications in polymer chemistry. The study emphasizes the importance of these compounds in creating polymers with desirable properties like high thermal stability (Huang, W.-Y., Liaw, B., Chang, M.-Y., Han, Y.-K., & Huang, P.-T., 2007).

properties

IUPAC Name

3,5-dimethyl-4-[4-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c1-9-7-13(19)8-10(2)14(9)11-3-5-12(6-4-11)15(16,17)18/h3-8,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZCJDIUCCRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719285
Record name 2,6-Dimethyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

CAS RN

872258-58-7
Record name 2,6-Dimethyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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